1-(7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible synthetic route could be the condensation of a benzo[d]oxazole-2-thiol with a piperidine-4-carboxylic acid derivative. The exact details of the synthetic pathway would require further investigation, including reaction conditions, reagents, and purification methods .
Molecular Structure Analysis
The molecular structure of the compound can be visualized using software tools. It comprises a piperidine ring, a benzo[d]oxazole ring, and a purine ring. The benzo[d]oxazole-2-thiol group is likely attached to the piperidine nitrogen, forming a thioether linkage. The purine ring contributes to the overall complexity and potential biological activity .
Chemical Reactions Analysis
The compound may undergo various chemical reactions due to its functional groups. Potential reactions include nucleophilic substitutions, cyclizations, and oxidation/reduction processes. Investigating its reactivity with different reagents and conditions would provide insights into its chemical behavior .
Scientific Research Applications
Synthesis Methodologies
- Practical synthesis approaches for complex molecules with therapeutic potential have been developed, such as the synthesis of an orally active CCR5 antagonist, highlighting the importance of efficient synthetic routes in drug development (Ikemoto et al., 2005).
Biological Activity
- Novel compounds derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showcasing the continuous search for new therapeutic agents (Abu‐Hashem et al., 2020).
- The development of an enantioselective process for the preparation of a CGRP receptor inhibitor demonstrates the significance of stereochemistry in enhancing drug efficacy (Cann et al., 2012).
Drug Discovery and Development
- The discovery of novel compounds with potential as central nervous system agents, such as spiro[isobenzofuran-1(3H),4'-piperidines], underlines the ongoing efforts in identifying new therapeutic molecules for treating CNS disorders (Bauer et al., 1976).
Mechanism of Action
Understanding the compound’s mechanism of action is crucial for assessing its potential as a therapeutic agent. If it exhibits biological activity, it might interact with specific cellular targets. Computational studies, binding assays, and cell-based experiments can shed light on its mode of action .
Properties
IUPAC Name |
1-[7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O4S/c1-27-18-16(19(31)26-21(27)32)29(20(25-18)28-10-7-13(8-11-28)17(23)30)9-4-12-34-22-24-14-5-2-3-6-15(14)33-22/h2-3,5-6,13H,4,7-12H2,1H3,(H2,23,30)(H,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDRBLIBOVXEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)C(=O)N)CCCSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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